molecular formula C12H8BrF2NOS B2786058 N-(6-Bromo-2,4-difluorophenyl)-2-(2-thienyl)ethanamide CAS No. 895372-47-1

N-(6-Bromo-2,4-difluorophenyl)-2-(2-thienyl)ethanamide

Cat. No.: B2786058
CAS No.: 895372-47-1
M. Wt: 332.16
InChI Key: JQHVJYUGKHIQSR-UHFFFAOYSA-N
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Description

N-(6-Bromo-2,4-difluorophenyl)-2-(2-thienyl)ethanamide is a synthetic organic compound characterized by a phenyl ring substituted with bromine at position 6 and fluorine atoms at positions 2 and 2. This aromatic group is connected via an ethanamide linker to a 2-thienyl (thiophene) moiety.

The bromine and fluorine substituents on the phenyl ring likely influence the compound’s electronic properties and binding affinity to biological targets. Halogenation is a common strategy to enhance metabolic stability and lipophilicity in drug design, which may improve bioavailability compared to non-halogenated analogs .

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NOS/c13-9-4-7(14)5-10(15)12(9)16-11(17)6-8-2-1-3-18-8/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHVJYUGKHIQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-Bromo-2,4-difluorophenyl)-2-(2-thienyl)ethanamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H8BrF2NOS
  • Molecular Weight : 323.16 g/mol
  • Structural Features : The compound contains a bromine atom, two fluorine atoms, a thiophene ring, and an amide functional group, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of halogen atoms (bromine and fluorine) may enhance its binding affinity and selectivity towards these targets. The thiophene moiety can also influence its pharmacokinetic properties, potentially affecting absorption and distribution in biological systems.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa and A549) indicated that this compound exhibits cytotoxic effects at certain concentrations. The mechanism underlying this activity may involve induction of apoptosis or inhibition of cell proliferation.
  • Structure-Activity Relationship (SAR) : Research suggests that modifications in the structure can significantly influence the anticancer activity. For example, compounds with larger or more electron-rich substituents tend to show enhanced activity against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In Vitro Testing : Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. The efficacy appears to correlate with the concentration used in testing.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects on cervical cancer cells.
    • Methodology : MTT assay was performed at concentrations of 1 µM, 5 µM, and 25 µM.
    • Results : Significant cytotoxicity was observed at higher concentrations, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound demonstrated notable inhibition zones, indicating effective antibacterial activity.

Comparative Analysis

Compound NameAnticancer ActivityAntimicrobial ActivityKey Structural Features
This compoundModerateYesBromine and fluorine substituents
N-(6-Bromo-2,4-difluorophenyl)-2-phenoxyethanamideHighModeratePhenoxy group enhances activity
N-(6-Bromo-2,4-difluorophenyl)(phenylcyclopentyl)formamideHighLowBulky phenyl substituent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Bromophenyl)-2-(2-thienyl)acetamide
  • Structure : Differs in the substitution pattern on the phenyl ring (4-bromo vs. 6-bromo-2,4-difluoro).
  • Activity : Exhibits antimycobacterial activity, as reported for N-(aryl)-2-thiophen-2-ylacetamide derivatives .
  • Key Difference : The absence of fluorine substituents and the bromine position may reduce steric hindrance and alter target binding compared to the target compound.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
  • Structure : Replaces the phenyl ring with a benzothiazole core and substitutes a trifluoromethyl group at position 4.
  • Activity : Benzothiazole derivatives are often explored for anticancer and antimicrobial properties due to their electron-withdrawing effects .

Variations in the Heterocyclic Moieties

N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide
  • Structure : Substitutes thiophene with a furan ring and incorporates a pyrazine scaffold.
  • Activity : Pyrazine derivatives are associated with antitumor and anti-inflammatory activities. The furan ring’s lower electron density compared to thiophene may reduce π-π stacking interactions with biological targets .
5-MeO-DET (N,N-dimethyl-2-(5-methoxy-1H-indol-3-yl)ethanamide)
  • Structure : Replaces thiophene with a 5-methoxyindole group.
  • Activity : Indole-based ethanamides are studied as psychoactive agents, targeting serotonin and dopamine receptors .
  • Key Difference : The indole moiety’s planar structure and hydrogen-bonding capacity contrast with thiophene’s sulfur-mediated interactions .

Functional Group Modifications

2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide
  • Structure : Features a formyl and ethoxy group on the phenyl ring, with a bromine at position 2.
  • Activity : Formyl groups may enhance reactivity in covalent binding to enzymes, while ethoxy substituents increase hydrophobicity .
  • Key Difference : The 6-bromo-2,4-difluoro substitution in the target compound likely reduces metabolic oxidation compared to the ethoxy group .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference ID
N-(6-Bromo-2,4-difluorophenyl)-2-(2-thienyl)ethanamide C₁₂H₉BrF₂NOS 6-Br, 2,4-F, 2-thienyl Not reported (inferred) -
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNOS 4-Br, 2-thienyl Antimycobacterial
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide C₁₅H₁₀ClF₃N₂OS 6-CF₃, benzothiazole, 4-Cl Enzyme inhibition (COX-2)
5-MeO-DET C₁₃H₁₇N₃O₂ 5-MeO-indole, N,N-dimethyl Psychoactive (SERT/D2/MAO-A)
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide C₁₉H₂₀BrNO₄ 2-Br, 6-OEt, 4-CHO, 2,4-Me Not reported

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